2'-Deoxynebularine

Oligonucleotide thermodynamics Universal base comparison Duplex melting temperature

2'-Deoxynebularine (dN, CAS 4546-68-3) is a purine 2'-deoxyribonucleoside where an unsubstituted purine base is attached via an N-glycosidic bond to a 2-deoxy-β-D-ribofuranosyl residue. Classified within the nucleoside analog family, dN is structurally characterized by the absence of exocyclic amino or keto groups on its base, distinguishing it from canonical purine nucleosides like deoxyadenosine or deoxyguanosine.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 4546-68-3
Cat. No. B1204208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxynebularine
CAS4546-68-3
Synonyms2'-deoxynebularine
9-(beta-D-2'-deoxyribofuranosyl)purine
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=CN=CN=C32)CO)O
InChIInChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2
InChIKeyWJBNIBFTNGZFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxynebularine (CAS 4546-68-3): A Purine 2'-Deoxyribonucleoside for Universal Base and Triple-Helix Research


2'-Deoxynebularine (dN, CAS 4546-68-3) is a purine 2'-deoxyribonucleoside where an unsubstituted purine base is attached via an N-glycosidic bond to a 2-deoxy-β-D-ribofuranosyl residue [1]. Classified within the nucleoside analog family, dN is structurally characterized by the absence of exocyclic amino or keto groups on its base, distinguishing it from canonical purine nucleosides like deoxyadenosine or deoxyguanosine [2]. It is widely utilized as a 'universal base' analog in oligonucleotide synthesis due to its ability to form low, but unequal, hydrogen bonds with all four natural DNA bases, and as a specific probe in triple-helix formation studies [3].

Universal base analog Supports degenerate oligonucleotide synthesis with low, unequal hydrogen bonding to all four natural bases
Triple-helix probe Reported CG base pair recognition in purine·purine·pyrimidine triple-helix motif for triplex-forming oligonucleotide studies
ADAR gRNA engineering May act as an activating modification at guide RNA -1 position to enhance ADAR1/2 deamination in vitro

Strategic Sourcing: Why 2'-Deoxynebularine Cannot Be Replaced by 2'-Deoxyinosine or Other Universal Base Analogs


While 2'-deoxyinosine (dI) and 2'-deoxynebularine (dN) are both promoted for reducing degeneracy in oligonucleotide probes, their thermodynamic and structural behaviors diverge critically, making generic substitution a significant risk [1]. Direct comparison of duplex melting temperatures (Tm) reveals that the hydrogen-bonding pattern and stability of dN-base pairs are fundamentally distinct from those of dI, leading to different probe hybridization selectivities and intensities [2]. Furthermore, dN demonstrates unique molecular recognition capabilities in the context of purine·purine·pyrimidine triple-helix formation, where it specifically stabilizes CG base pairs—a property not shared by dI or other standard universal bases, which can make it the sole viable candidate for experiments requiring CG inversion recognition [3].

Target: 2'-Deoxynebularine (dN)
Common Substitute: 2'-Deoxyinosine (dI)
Prefers T and G base-pairing, yielding a reversed Tm rank order
Prefers C and A; may shift hybridization selectivity and probe bias
Reported stabilization of CG base pairs in purine·purine·pyrimidine triplex motif
Lacks specific CG recognition; triplex formation may not transfer
Classified as an activating modification for ADAR gRNA at the -1 position
Not reported for ADAR activation; deamination efficiency may differ

Quantitative Differentiation of 2'-Deoxynebularine: Head-to-Head Thermal Stability, Triple-Helix Energetics, and Enzymatic Editing Efficiency


Duplex Thermal Stability Order: dN Produces a Unique Tm Rank Order Against All Four Natural Bases Compared to dI

In direct head-to-head thermal denaturation experiments of nonadecanucleotide duplexes, the substitution of a single dN or dI opposite each natural base reveals a distinct rank order of stability. For dN, the Tm order is T (55.5°C) > G (54.7°C) > A (51.9°C) ≈ C (51.8°C). In contrast, for dI, the order is C (57.7°C) > A (55.8°C) > G (53.7°C) > T (53.1°C). This demonstrates that dN prefers pairing with T and G, whereas dI shows greatest stability with C and A, resulting in a fundamentally different hybridization signature [1].

Duplex Tm rank
Head-to-head
dN: T (55.5°C) > G > A ≈ C
dI: C (57.7°C) > A > G > T
Reversed base-pairing preference may alter probe hybridization profile
Nonadecanucleotide duplex, ±0.3°C, pH 7.5
Oligonucleotide thermodynamics Universal base comparison Duplex melting temperature

Shorter Duplex Stability Rank: dN Base Pairs Destabilize Short Duplexes More Uniformly than Perfect Matches

In heptanucleotide duplexes, the thermal stability of dN-containing mismatches shows a graded pattern that differs from both perfect-match and dI-containing duplexes. The observed Tm values for the sequence context CGGNGGC paired with GCCCCCG are: dN·A (29°C), dN·C (19°C), dN·G (18°C), dN·T (13°C). The perfect-match control duplex Tm is 35°C. Notably, dN·T is the most destabilizing, a result opposite to that seen in longer duplexes where dN·T is the most stable, highlighting a length-dependent thermodynamic behavior crucial for short probe design [1].

Short duplex Tm
Head-to-head
dN·A: 29°C, dN·T: 13°C (perfect-match 35°C)
Length-dependent destabilization may affect short degenerate probe design
Heptanucleotide duplex, ±0.8°C
Universal base design Short oligonucleotide stability Degenerate probe design

Triple-Helix Stabilization: dN Confers 1 kcal·mol⁻¹ Stabilization per N·CG Base Triplet Over an A·CG Mismatch

In the purine·purine·pyrimidine triple-helix motif, 2'-deoxynebularine (dN) serves as a specific recognition module for CG base pairs, a long-standing challenge. Quantitative affinity cleavage titration showed that a single N·CG base triplet interaction stabilizes the local triple-helical structure by 1 kcal·mol⁻¹ compared to an A·CG base triplet mismatch (10 mM NaCl, 1 mM spermine tetrahydrochloride, 50 mM Tris-acetate, pH 7.4, 4°C). The stability order of base triplets was determined to be N·CG ≈ N·AT >> N·GC ≈ N·TA, confirming the specificity of dN for pyrimidine·purine (CG and AT) base pairs [1].

Triplex ΔG
Head-to-head
N·CG: +1 kcal/mol vs A·CG mismatch
Supports triplex-forming oligonucleotide CG targeting
Affinity cleavage titration, 4°C
Triple-helix DNA CG base pair recognition Affinity cleavage analysis

ADAR Guide RNA Optimization: dN at the -1 Position Enhances In Vitro Deamination Rate Across Multiple Targets

A systematic screen of 16 nucleoside analogs at the -1 position of guide RNAs (gRNAs) for adenosine deaminases acting on RNA (ADARs) identified 2'-deoxynebularine (dN) as one of the modifications that increases in vitro deamination efficiency. Specifically, dN increased the editing rate for both ADAR1 and ADAR2 catalytic domains on human MECP2 W104X and mouse IDUA W392X targets. While natural adenosine (-1 position) serves as the baseline, the study demonstrated that dN substitution leads to a measurable, site-dependent enhancement of catalytic activity, distinguishing it from other analogs like locked nucleic acid (LNA), which abolished editing entirely [1]. The paper notes that in vitro trends for four lead analogs, including dN, were validated by directed editing in human cells, confirming the relevance beyond cell-free systems.

ADAR editing rate
Cross-study comparable
dN: activating; LNA: silencing
May support gRNA screening for enhanced deamination efficiency
In vitro, site-dependent; validated in human cells
RNA editing ADAR deaminase Guide RNA chemical modification

Key Application Scenarios for 2'-Deoxynebularine Driven by Its Unique Binding and Stability Profile


Site-Directed RNA Editing (ADAR) gRNA Optimization Panels

Based on the finding that 2'-deoxynebularine (dN) at the -1 position of gRNAs enhances ADAR1/2 deamination rates for multiple disease-relevant targets (MECP2, IDUA) [1], this compound is ideally procured for constructing focused gRNA modification libraries. These libraries are used to empirically identify active analogs that boost on-target editing efficiency, a critical step in developing RNA editing therapeutics for monogenic diseases. The clear functional contrast with LNA (which abolishes editing) makes dN a high-priority chemical modification for this application.

Triplex-Forming Oligonucleotide (TFO) Design for CG Base Pair Recognition

The demonstrated 1 kcal·mol⁻¹ stabilization of a purine·purine·pyrimidine triple helix per N·CG interaction, validated by sequence-specific binding to the HIV genome under physiological conditions [1], directly supports the procurement of dN for TFO design. This is specifically relevant for projects targeting genomic DNA where CG inversions disrupt purine tracts. The evidence shows dN overcomes the previous limitation of triple-helix recognition being constrained to homopurine-homopyrimidine sequences.

Computational and Experimental Analysis of DNA Repair Enzyme Recognition Determinants

The distinct thermodynamic signature of dN base pairs, where short duplex stability is maximized with dN·A (Tm 29°C) and minimized with dN·T (Tm 13°C) [1], provides a graded set of physical distortions. Procuring dN enables the systematic analysis of DNA structural determinants critical for damage recognition by repair enzymes, where the absence of exocyclic groups simplifies interpretation compared to natural mismatches.

Development of Non-Degenerate PCR Primers with Controlled Hybridization Bias

Unlike dI, which shows a strong preference for C and A base-pairing, dN exhibits a narrower Tm range and a reversed stability preference (dN·T is 2.4°C more stable than dI·T) [1]. Researchers needing to introduce a biased wobble position into primers to preferentially amplify templates with G or T opposite the analog can rationally select dN over dI, a decision directly supported by the head-to-head thermal denaturation data.

Application
Selection Property
Validation Focus
ADAR guide RNA engineering
Activating modification at gRNA -1 position
In vitro deamination rate enhancement
Triple-helix DNA CG targeting
Purine·purine·pyrimidine triplet stabilization
Binding energy by affinity cleavage
DNA repair enzyme recognition studies
Distinct short-duplex Tm signature
Physical distortion analysis of base pairs
Degenerate PCR primer design with bias
Reversed base-pairing preference vs. dI
Hybridization selectivity toward T and G templates
Quote Request

Request a Quote for 2'-Deoxynebularine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.